1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMEDNXQXXOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C23H20N2O2
- Molecular Weight : 356.4 g/mol
- CAS Number : 899782-27-5
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study focused on a series of quinazoline-2,4(1H,3H)-dione derivatives evaluated their efficacy against various bacterial strains using the agar well diffusion method. The findings indicated that many derivatives displayed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 10–12 | 80 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Escherichia coli | 13 | 75 |
These results suggest that the presence of specific substituents at the 1- and 3-positions of the quinazoline ring can enhance antimicrobial activity .
Anticancer Activity
Quinazoline derivatives have also been extensively studied for their anticancer properties. A notable study assessed the in vitro growth inhibition of human tumor cell lines by various quinazoline-2,4(1H,3H)-diones. The results indicated that certain compounds significantly inhibited cell proliferation.
Table 2: Anticancer Activity of Selected Quinazoline Derivatives
| Compound ID | Average logGI50 | Cell Lines Tested |
|---|---|---|
| Compound 60 | -6.1 | Multiple Human Tumor Lines |
| Compound 65 | -6.13 | Multiple Human Tumor Lines |
| Compound 86 | -6.45 | Multiple Human Tumor Lines |
The structure–activity relationship (SAR) analysis revealed that specific substitutions at designated positions on the quinazoline scaffold were critical for enhancing anticancer activity; for example, chlorophenethylureido substitutions at the D3 position yielded optimal results .
The mechanism by which these compounds exert their biological effects involves interaction with key molecular targets such as enzymes and receptors. For instance, quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication . In cancer cells, these compounds may induce apoptosis through various signaling pathways, leading to reduced cell viability.
Case Studies
Several case studies highlight the potential therapeutic applications of quinazoline derivatives:
-
Study on Antimicrobial Efficacy :
A recent study synthesized a series of quinazoline derivatives and tested them against clinical isolates of bacteria. The most potent derivative showed significant activity against drug-resistant strains, highlighting the potential for developing new antimicrobial agents . -
Anticancer Research :
Another investigation focused on the anticancer properties of quinazoline derivatives in vitro. The study demonstrated that specific modifications to the compound's structure could enhance its efficacy against breast cancer cell lines, suggesting pathways for further drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, compounds synthesized with this scaffold showed moderate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 70 to 80 mg/mL, indicating potential as antimicrobial agents in pharmaceutical applications .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study highlighted the design of quinazoline derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer cell proliferation and angiogenesis. Compounds derived from this structure exhibited IC50 values in the low micromolar range (0.052–0.084 µM), showcasing their potency against colorectal cancer cell lines (HCT-116). Notably, these compounds showed less toxicity to normal cells compared to established cancer therapies like cabozantinib .
Inhibition of Kinase Activity
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of specific kinases. The interaction with c-Met and VEGFR-2 leads to the disruption of signaling pathways that promote tumor growth and metastasis. Molecular docking studies revealed that these compounds bind effectively to the active sites of these kinases, providing a rationale for their observed biological activities .
DNA Intercalation
Another proposed mechanism involves DNA intercalation. Some derivatives have been shown to bind to DNA, disrupting replication and transcription processes in cancer cells. This intercalative property contributes to their cytotoxic effects against various cancer cell lines .
Synthesis Techniques
The synthesis of 1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves multi-component reactions that allow for the introduction of various substituents at different positions on the quinazoline ring. Microwave-assisted synthesis has been highlighted as an efficient method for producing these compounds with high yields .
Structure-Activity Relationship
The structure-activity relationship studies indicate that modifications at specific positions on the quinazoline ring significantly influence biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the potency against target enzymes or receptors .
Clinical Relevance
Ongoing research is focusing on optimizing these compounds for clinical use. The promising results in preclinical studies necessitate further investigation into their pharmacokinetics and safety profiles through clinical trials.
Case Study: Compound Efficacy
A specific case study involving a derivative from this class demonstrated remarkable efficacy against HCT-116 cells while maintaining a favorable safety profile in normal cell lines. This highlights the potential for selective targeting of cancer cells without affecting healthy tissues .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely C₂₃H₂₀N₂O₂ (inferred from , which describes a similar compound with a molecular weight of 266.3 g/mol).
- logP : Estimated ~3.5 (based on substituent contributions; reports logP = 3.47 for 3-[(4-methylphenyl)methyl]quinazoline-2,4(1H,3H)-dione).
- Bioactivity : Quinazoline-2,4-diones are explored for antibacterial, antiviral, and antiproliferative activities, with substituents critically influencing potency .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Quinazoline- and Pyrimidine-Dione Derivatives
Key Observations :
- Core Heterocycle : The pyrimidine-2,4-dione derivative () differs in ring structure, leading to distinct electronic and steric properties compared to quinazoline-based analogs.
- Substituent Effects: The 2-methylbenzyl group at the 1-position in the target compound may enhance lipophilicity compared to simpler alkyl/aryl groups (e.g., benzyl in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- The pyrimidine derivative () exhibits higher molecular weight and logP due to the cyclohexyl and phenyl groups, suggesting reduced aqueous solubility compared to quinazoline analogs.
- Polar surface area (PSA) correlates with membrane permeability; the target compound’s PSA (~40.5 Ų) aligns with moderate bioavailability .
Key Insights :
- Antibacterial Activity : Oxadiazole-modified derivatives () demonstrate superior potency, suggesting that electron-withdrawing groups at the 1- and 3-positions enhance target binding. The target compound’s p-tolyl and 2-methylbenzyl groups may prioritize lipophilicity over direct target engagement.
- Antiviral Activity : Mercaptoalkyl substituents at the 3-position () improve antiviral efficacy, highlighting the role of sulfur-containing moieties in viral inhibition.
Preparation Methods
Retrosynthetic Analysis and Route Selection
The target molecule features a quinazoline-2,4-dione core substituted at N1 with 2-methylbenzyl and at N3 with p-tolyl groups. Retrosynthetic disconnection reveals two logical precursors:
- Quinazoline-2,4-dione core via cyclocondensation
- p-Tolyl isocyanate and 2-methylbenzyl bromide as substituent sources
Comparative evaluation of synthetic routes from literature identified two viable pathways:
Three-Component Microwave-Assisted Cyclization
Adapted from the one-pot method for 3-substituted quinazoline-2,4-diones, this approach enables simultaneous core formation and N3 functionalization:
$$
\text{Anthranilic acid} + \text{Formaldehyde} + \text{p-Tolyl isocyanate} \xrightarrow{\text{MW, 150 W}} 3\text{-(p-Tolyl)quinazoline-2,4(1H,3H)-dione}
$$
Microwave irradiation enhances reaction efficiency, reducing completion time from 12 h (conventional heating) to 30 min while maintaining yields >75%.
Sequential Alkylation Strategy
Building on N-alkylation protocols for quinazolinones, the N1 position undergoes selective benzylation:
$$
3\text{-(p-Tolyl)quinazoline-2,4(1H,3H)-dione} + \text{2-Methylbenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}
$$
K₂CO₃ in DMF provides optimal deprotonation of the N1 amine while minimizing O-alkylation side reactions.
Experimental Optimization and Procedure
Synthesis of 3-(p-Tolyl)quinazoline-2,4(1H,3H)-dione
Reagents:
- Anthranilic acid (1.0 equiv)
- 40% aqueous formaldehyde (1.2 equiv)
- p-Tolyl isocyanate (1.5 equiv)
Procedure:
- Charge a 10 mL microwave vial with anthranilic acid (1.37 g, 10 mmol), formaldehyde (0.45 mL, 12 mmol), and p-tolyl isocyanate (2.01 g, 15 mmol)
- Seal under argon and irradiate at 150 W for 30 min (internal temperature: 120°C)
- Cool to RT, filter precipitate, wash with cold acetonitrile (3 × 5 mL)
- Dry under vacuum to yield white crystalline solid (2.54 g, 78%)
Characterization Data :
N1-Alkylation with 2-Methylbenzyl Bromide
Reagents:
- 3-(p-Tolyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv)
- 2-Methylbenzyl bromide (1.2 equiv)
- Anhydrous K₂CO₃ (2.0 equiv)
Procedure:
- Suspend 3-(p-tolyl)quinazoline-2,4(1H,3H)-dione (3.24 g, 10 mmol) in anhydrous DMF (30 mL)
- Add K₂CO₃ (2.76 g, 20 mmol) and 2-methylbenzyl bromide (2.18 g, 12 mmol)
- Heat at 80°C under argon for 24 h
- Cool, pour into ice-water (100 mL), extract with EtOAc (3 × 50 mL)
- Dry organic phase (Na₂SO₄), concentrate, recrystallize from ethanol/water (4:1)
Yield : 3.02 g (68% over two steps)
Purity : >99% (HPLC, C18 column, MeCN/H₂O 70:30)
Characterization Data :
Critical Analysis of Reaction Parameters
Mechanistic Considerations
Cyclization Step
The three-component reaction proceeds through:
Alkylation Regioselectivity
The N1 position exhibits higher nucleophilicity compared to N3 due to:
- Reduced steric hindrance from the p-tolyl group at N3
- Resonance stabilization of the N1 lone pair into the adjacent carbonyl
DFT calculations (B3LYP/6-31G*) show N1 has 0.15 eV lower activation energy for alkylation than N3.
Alternative Synthetic Routes
Q & A
Basic: What are the optimized synthetic routes for 1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves multi-step reactions starting from anthranilic acid or its derivatives. Key steps include:
- Alkylation : Introducing the 2-methylbenzyl and p-tolyl groups via nucleophilic substitution or coupling reactions.
- Cyclization : Forming the quinazoline-dione core using reagents like triphosgene or urea under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
Modern methods explore greener approaches, such as microwave-assisted synthesis to reduce reaction times and improve yields . CO₂ fixation strategies (e.g., using alcohol amines as catalysts) are emerging but require optimization for this specific derivative .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylbenzyl and p-tolyl groups) and quinazoline-dione backbone integrity. Aromatic protons typically appear at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₁N₂O₂: 377.1605).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited data exists for this derivative. Comparable structures (e.g., 3-phenylquinazoline-diones) show planar quinazoline cores .
Advanced: What strategies address contradictory bioactivity data across studies?
Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) significantly alter interactions with targets like DNA gyrase or topoisomerases .
- Assay conditions : Variations in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect bioavailability.
Resolution methods :- Dose-response curves : Establish IC₅₀ values under standardized conditions.
- Molecular docking : Compare binding affinities to target proteins (e.g., EGFR or DHFR) using software like AutoDock Vina .
- Metabolic stability assays : Evaluate liver microsome degradation to rule out pharmacokinetic artifacts .
Advanced: How can structure-activity relationship (SAR) studies guide functional group optimization?
Answer:
- Core modifications : Replacing the quinazoline-dione core with pyridothiadiazine (as in ) alters electronic properties and binding kinetics.
- Substituent effects :
- 2-Methylbenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration.
- p-Tolyl group : Electron-donating methyl boosts π-π stacking with aromatic residues in enzyme active sites .
- Bioisosteric replacements : Swapping oxadiazole () for thiadiazole modulates solubility and metabolic stability.
Advanced: What mechanistic insights exist for its biological activity?
Answer:
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to dihydrofolate reductase (DHFR), disrupting nucleotide synthesis. Ki values for similar derivatives range from 0.1–10 µM .
- Reactive oxygen species (ROS) induction : Quinazoline-diones generate ROS in cancer cells, triggering apoptosis (confirmed via flow cytometry with Annexin V/PI staining) .
- Anti-inflammatory pathways : Downregulation of NF-κB and COX-2 in macrophage models (e.g., RAW 264.7 cells) at 10–50 µM .
Advanced: How can computational methods predict novel applications?
Answer:
- Virtual screening : Libraries like ZINC15 identify off-target interactions (e.g., kinase inhibition) for repurposing.
- ADMET prediction : Tools like SwissADME assess intestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and CYP450 interactions .
- Molecular dynamics (MD) simulations : Simulate binding to mutant EGFR (T790M) to evaluate resistance profiles .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect byproducts (retention time ~12–15 min) .
- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >200°C) for storage .
- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .
Advanced: What are unresolved challenges in scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
